molecular formula C19H24O5 B13385819 1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol

1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol

Cat. No.: B13385819
M. Wt: 332.4 g/mol
InChI Key: KCWHZHZEQUHBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol is a useful research compound. Its molecular formula is C19H24O5 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol is a notable compound classified as a diarylheptanoid. This compound has garnered attention due to its diverse biological activities, primarily attributed to its unique chemical structure featuring a heptane backbone with two 3,4-dihydroxyphenyl substituents. These structural characteristics contribute significantly to its potential therapeutic applications.

  • Molecular Formula : C₁₉H₂₄O₆
  • Structural Features : The presence of multiple hydroxyl groups enhances its reactivity and biological properties.

Biological Activities

  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is largely due to the hydroxyl groups that can scavenge free radicals.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can inhibit pro-inflammatory mediators such as IL-6 and TNF-α. This activity is linked to its ability to modulate signaling pathways like NF-κB and Nrf2/HO-1, which are pivotal in inflammatory responses .
  • Cytotoxicity Against Cancer Cells :
    • Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. For instance, it has shown inhibitory effects on melanogenesis in melanoma cells, suggesting potential applications in skin-related therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals and reduces oxidative stress
Anti-inflammatoryInhibits IL-6 and TNF-α production; modulates NF-κB signaling pathway
CytotoxicityInduces cell death in melanoma and breast cancer cell lines
Melanogenesis InhibitionReduces melanin production in melanoma cells

Detailed Findings from Research

  • Cytotoxicity Assays : MTT assays performed on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations ranging from 100 to 1000 µg/ml. The percentage of viable cells decreased notably after treatment with this compound .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound's anti-inflammatory effects are mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in activated microglia .

Properties

IUPAC Name

4-[7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWHZHZEQUHBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.